
N,N'-Dimethylthiourea dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-Dimethylthiourea dioxide (Me₂TU dioxide) is a stable oxidation product formed through the reaction of N,N'-Dimethylthiourea (DMTU) with hydrogen peroxide (H₂O₂). This compound is widely recognized for its role as a selective H₂O₂ scavenger in biological systems. DMTU reacts stoichiometrically with H₂O₂ to form Me₂TU dioxide, a process that is both specific and quantifiable . This reaction has been validated in diverse systems, including isolated rat lungs, human neutrophils, and plant models, where it serves as a reliable marker for H₂O₂ detection .
Key properties of DMTU and its dioxide derivative include:
- Selectivity: DMTU reacts exclusively with H₂O₂, unlike other scavengers that interact with multiple reactive oxygen species (ROS) like hydroxyl radicals (•OH) or hypochlorous acid (HOCl) .
- Reversibility: In plant studies, DMTU's inhibitory effects on seed germination and root elongation are reversible upon removal, highlighting its non-toxic, transient action .
- Applications: Used to study redox signaling in plants (e.g., maize seed germination) and to mitigate oxidative damage in mammalian systems (e.g., lung endothelial cell protection) .
Q & A
Basic Research Questions
Q. How does N,N'-Dimethylthiourea (DMTU) dioxide function as a hydrogen peroxide (H₂O₂) scavenger in biological systems?
DMTU reacts stoichiometrically with H₂O₂ to form DMTU dioxide, a stable oxidation product. This reaction is selective for H₂O₂ over other reactive oxygen species (ROS) like hydroxyl radicals (•OH) or hypochlorous acid (HOCl), as demonstrated in isolated rat lung perfusion models and neutrophil studies. The formation of DMTU dioxide can be quantified via HPLC or spectrophotometry to indirectly measure H₂O₂ concentrations in biological systems . In cell-based assays, DMTU is often used at 10–50 mM concentrations to scavenge extracellular H₂O₂, thereby mitigating oxidative stress .
Q. What experimental protocols are recommended for quantifying DMTU dioxide's antioxidant effects in cell cultures?
A standardized approach involves:
- Cell viability assays : Use trypan blue exclusion or flow cytometry with apoptosis markers (e.g., Annexin V) to assess protection against H₂O₂-induced cytotoxicity.
- ROS detection : Pair DMTU with genetically encoded H₂O₂ sensors like HyPer2, which exhibits ratiometric fluorescence changes (excitation at 420/500 nm) upon H₂O₂ binding. This allows real-time monitoring in viable vs. apoptotic cells .
- Controls : Include catalase (to validate H₂O₂ specificity) and pH-insensitive sensors (e.g., SypHer2) to rule out pH artifacts .
Advanced Research Questions
Q. How can researchers validate the specificity of DMTU dioxide for H₂O₂ scavenging in complex biological systems?
Methodological validation requires:
- Enzyme inhibition : Co-treatment with catalase (which degrades H₂O₂) should abolish DMTU dioxide formation, whereas superoxide dismutase (SOD) or hydroxyl radical scavengers (e.g., mannitol) will not .
- Disease models : Use cells from chronic granulomatous disease (CGD) patients, which lack NADPH oxidase activity and cannot generate H₂O₂. DMTU dioxide formation should be absent in CGD neutrophils exposed to phorbol esters, confirming H₂O₂ dependency .
- Chemical interference testing : Expose DMTU to alternative ROS sources (e.g., ⁶⁰Co-generated •OH or HOCl) to confirm no dioxide formation occurs .
Q. How to resolve contradictions in DMTU dioxide’s efficacy across experimental models?
Discrepancies often arise from:
- Cell-type variability : For example, HeLa cells show robust H₂O₂ scavenging by DMTU under cisplatin-induced apoptosis, but primary fibroblasts may require higher concentrations due to differential ROS flux .
- Compartmentalization : DMTU primarily scavenges extracellular H₂O₂. To target intracellular ROS, combine DMTU with membrane-permeable scavengers (e.g., TEMPOL) or use prodrug forms .
- Kinetic analysis : Measure DMTU consumption rates via LC-MS in parallel with H₂O₂ sensor data to correlate scavenging efficiency with experimental outcomes .
Q. What advanced techniques integrate DMTU dioxide with other ROS detection methodologies?
- Multi-modal imaging : Combine HyPer2 (H₂O₂-specific) with CellROX Green (general oxidative stress) to differentiate H₂O₂ scavenging from broader antioxidant effects .
- Metabolomic profiling : Track DMTU dioxide alongside other oxidation byproducts (e.g., malondialdehyde for lipid peroxidation) to map ROS pathways .
- Computational modeling : Use density functional theory (DFT) to predict DMTU’s reaction kinetics with H₂O₂ under varying pH and temperature conditions, as demonstrated in palladium complex substitution studies .
Q. Methodological Considerations Table
Comparison with Similar Compounds
Hydrogen Peroxide Scavengers
N,N'-Dimethylthiourea (DMTU) vs. Dimethyl Sulfoxide (DMSO)
Key Findings :
- DMTU’s selective H₂O₂ scavenging makes it superior for studying H₂O₂-specific pathways, whereas DMSO is less specific and often used in hydroxyl radical studies .
- Me₂TU dioxide formation is a direct indicator of H₂O₂ presence, unlike DMSO’s nonspecific byproducts .
DMTU vs. Mannitol and Sodium Benzoate
Key Findings :
- DMTU’s ability to reduce endogenous H₂O₂ levels (e.g., in maize root tips) without altering •OH makes it irreplaceable in redox signaling research .
Thiourea Derivatives
DMTU vs. N-Menthyloxycarbonylthioureas
Key Findings :
- DMTU’s oxidation product (Me₂TU dioxide) is uniquely stable, enabling its use in H₂O₂ detection, whereas other thioureas are primarily used in synthetic chemistry .
Enzymatic Antioxidants
DMTU vs. Catalase
Property | DMTU | Catalase |
---|---|---|
Mechanism | Chemical H₂O₂ scavenger | Enzymatic H₂O₂ decomposition |
Specificity | H₂O₂ only | H₂O₂ only |
Applications | Short-term inhibition studies | Long-term H₂O₂ regulation |
Key Findings :
- DMTU is preferred in acute H₂O₂ scavenging experiments (e.g., seed germination assays), whereas catalase is used for sustained H₂O₂ removal .
Plant Studies
- Maize Seed Germination: DMTU (200 mmol·dm⁻³) reduced H₂O₂ levels by 60%, suppressing antioxidant enzymes (ZmAPX2, ZmCAT2) and delaying germination .
Mammalian Systems
- Lung Protection :
- DMTU prevented H₂O₂-mediated endothelial damage in rat lungs, with Me₂TU dioxide formation correlating directly with H₂O₂ concentrations .
Preparation Methods
Synthesis of N,N'-Dimethylthiourea Dioxide via Hydrogen Peroxide Oxidation
The primary method for synthesizing Me₂TU dioxide involves the direct oxidation of Me₂TU with H₂O₂. This reaction is highly specific, producing a single identifiable product under controlled conditions .
Reaction Mechanism and Stoichiometry
Me₂TU reacts stoichiometrically with H₂O₂ to form Me₂TU dioxide through a two-electron oxidation process. The reaction proceeds as follows:
2\text{TU} + \text{H}2\text{O}2 \rightarrow \text{Me}2\text{TU dioxide} + \text{H}_2\text{O}Me2TU+H2O2→Me2TU dioxide+H2O
Elemental analysis of the product confirms the molecular formula C₃H₈N₂O₂S , consistent with the oxidation of the thiocarbonyl group to a sulfinic acid moiety . Infrared (IR) spectroscopy further validates this transformation, showing a characteristic sulfinic acid (S=O) absorption band at 1090 cm⁻¹ .
Standard Reaction Conditions
Optimal synthesis conditions derived from experimental data include:
These conditions are critical for reproducibility, particularly in biological assays where H₂O₂ concentrations must be accurately inferred from Me₂TU dioxide levels .
Analytical Characterization of Me₂TU Dioxide
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to isolate and quantify Me₂TU dioxide. Using a C18 reverse-phase column and UV detection at 254 nm , HPLC resolves Me₂TU dioxide as a single peak with a retention time of 5.0 minutes , distinct from Me₂TU (2.5 minutes) . GC analysis with flame ionization detection similarly confirms product purity, showing no detectable byproducts .
Spectroscopic Validation
-
¹³C Nuclear Magnetic Resonance (NMR): Reveals three distinct carbon environments, confirming the symmetric structure of Me₂TU dioxide .
-
Mass Spectrometry (MS): Electron impact MS fragments the product into m/z 88 (C₂H₆N₂S) and m/z 60 (CH₃N₂O), consistent with the proposed structure .
Specificity and Stability Assessments
Product Stability
Me₂TU dioxide remains stable under diverse conditions:
Condition | Stability Outcome |
---|---|
Aqueous solution (0°C) | No decomposition over 14 days |
Physiological pH (7.4) | Stable for >60 minutes at 37°C |
Biological matrices | Resists degradation by erythrocytes |
This stability ensures reliable quantification in complex biological samples .
Validation in Biological Systems
In Vitro Models
In human neutrophil suspensions, phorbol myristate acetate (PMA)-stimulated H₂O₂ production correlates linearly with Me₂TU dioxide formation (r² = 0.98 ) . Neutrophils from chronic granulomatous disease (CGD) patients, which lack NADPH oxidase activity, show no Me₂TU dioxide generation, further validating the assay’s specificity .
Radiation-Induced H₂O₂ Detection
Gamma irradiation (under N₂O) of aqueous Me₂TU solutions produces H₂O₂ via water radiolysis. Me₂TU dioxide concentrations (3.4 ± 1.0 μM ) directly reflect H₂O₂ levels, which are abolished by catalase .
Comparative Analysis of Alternative Methods
While H₂O₂ oxidation remains the gold standard, other theoretical routes have been explored:
Method | Outcome | Limitation |
---|---|---|
Thiourea oxidation | No detectable Me₂TU dioxide | Non-specific oxidation |
Dimethylurea sulfonation | Product inconsistent with Me₂TU dioxide | Incorrect functional groups |
Thus, direct H₂O₂ oxidation is unparalleled in selectivity and yield.
Properties
CAS No. |
50486-57-2 |
---|---|
Molecular Formula |
C3H8N2O2S |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
N,N'-dimethyl-1-sulfonylmethanediamine |
InChI |
InChI=1S/C3H8N2O2S/c1-4-3(5-2)8(6)7/h4-5H,1-2H3 |
InChI Key |
KYDXFMVQPWXTFN-UHFFFAOYSA-N |
SMILES |
CNC(=S(=O)=O)NC |
Canonical SMILES |
CNC(=S(=O)=O)NC |
Key on ui other cas no. |
50486-57-2 |
Synonyms |
Me2TU dioxide N,N'-dimethylthiourea dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.